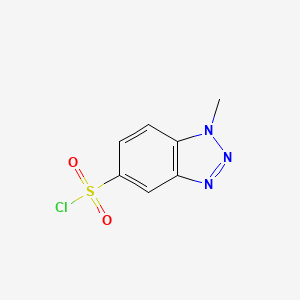
1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-1,2,3-benz
生物活性
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride (MBS chloride) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biotechnology. This article provides a comprehensive overview of its biological properties, applications, and research findings.
Chemical Structure and Properties
MBS chloride has the molecular formula C7H6ClN3O2S and features a benzotriazole core with a sulfonyl chloride group. The presence of these functional groups enhances its reactivity and potential for biological interactions. The compound is characterized by:
- Molecular Weight : Approximately 231.65 g/mol
- Solubility : Limited solubility in water, which can affect its bioavailability in biological systems.
- Toxicity : MBS chloride is classified as highly toxic and corrosive, necessitating careful handling in laboratory settings.
Biological Activities
MBS chloride exhibits several notable biological activities:
Antitumor Properties
Research indicates that MBS chloride possesses antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism of action may involve the modification of protein structures through sulfonation, potentially altering their function and leading to apoptosis in cancer cells .
Antiviral Activity
MBS chloride has demonstrated antiviral properties against certain viruses. Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various bacterial strains. For instance, derivatives of benzotriazole compounds similar to MBS chloride have shown significant activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) reported range from 12.5 to 25 μg/mL for effective compounds in this class .
The precise mechanism by which MBS chloride exerts its biological effects is still under investigation. However, it is believed to act through the following pathways:
- Protein Modification : MBS chloride can modify amino acid residues (e.g., lysine and histidine) in proteins, which may alter enzymatic activity and cellular signaling pathways.
- Interaction with Metal Ions : Its ability to form stable complexes with metal ions may contribute to its biological activity, particularly in inhibiting metalloproteins that are crucial for pathogen survival .
Applications in Research
MBS chloride's unique properties make it valuable in various scientific applications:
- Protein Crosslinking : It is commonly used as a crosslinking reagent in the preparation of antibodies and other proteins, facilitating studies on protein interactions and stability.
特性
IUPAC Name |
1-methylbenzotriazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXTRGKHFDFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500628-77-2 |
Source


|
| Record name | 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














